molecular formula C9H15NO3 B13828886 Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI)

Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI)

Cat. No.: B13828886
M. Wt: 185.22 g/mol
InChI Key: PGKHBMPNAUYJCG-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI) is an organic compound with the molecular formula C9H15NO3 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with ethanol and the amino group is carbamoylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester typically involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Cyclopentanecarboxylic acid+EthanolCyclopentanecarboxylic acid, ethyl ester+Water\text{Cyclopentanecarboxylic acid} + \text{Ethanol} \rightarrow \text{Cyclopentanecarboxylic acid, ethyl ester} + \text{Water} Cyclopentanecarboxylic acid+Ethanol→Cyclopentanecarboxylic acid, ethyl ester+Water

Subsequently, the ethyl ester undergoes a reaction with an isocyanate to form the carbamoylated product:

Cyclopentanecarboxylic acid, ethyl ester+IsocyanateCyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester\text{Cyclopentanecarboxylic acid, ethyl ester} + \text{Isocyanate} \rightarrow \text{Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester} Cyclopentanecarboxylic acid, ethyl ester+Isocyanate→Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester can undergo several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Cyclopentanecarboxylic acid and ethanol.

    Reduction: Cyclopentanecarboxylic acid, 1-(aminomethyl)-, ethyl ester.

    Substitution: Cyclopentanecarboxylic acid derivatives with different substituents replacing the ethoxy group.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The carbamoyl group can form hydrogen bonds or covalent interactions with active site residues, influencing the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid, ethyl ester: Lacks the carbamoyl group, making it less reactive in certain biochemical applications.

    Cyclopentanecarboxylic acid, 1-amino-: Contains an amino group instead of the carbamoyl group, leading to different reactivity and applications.

    Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Contains a keto group, resulting in different chemical properties and reactivity.

Uniqueness

Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester is unique due to the presence of both the ester and carbamoyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 1-carbamoylcyclopentane-1-carboxylate

InChI

InChI=1S/C9H15NO3/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h2-6H2,1H3,(H2,10,11)

InChI Key

PGKHBMPNAUYJCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)C(=O)N

Origin of Product

United States

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